4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride
Description
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a 2-methylbenzenesulfonyl core substituted at the para position with a 1,1-dioxido-3-oxo-2-isothiazolidinyl moiety. This compound is structurally distinct due to its fused heterocyclic system, which combines a sulfone group, an oxo group, and a five-membered isothiazolidine ring. Its synthesis likely involves cyclization reactions similar to those reported for related sulfonyl chlorides .
Properties
IUPAC Name |
2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S2/c1-7-6-8(2-3-9(7)19(11,16)17)12-10(13)4-5-18(12,14)15/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSMWNUDWBIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147614 | |
| Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-24-0 | |
| Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the sulfonation of 2-methylbenzenesulfonyl chloride, followed by the introduction of the isothiazolidinyl group through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it into sulfonamides or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as primary or secondary amines, alcohols, and thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides, thiols.
Substitution: Various sulfonamide derivatives, sulfonate esters, and thioethers.
Scientific Research Applications
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride finds extensive use in scientific research due to its versatile reactivity:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. The resulting covalent modifications can alter the biological activity of target molecules, making this compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to derivatives of 2-methylbenzenesulfonyl chloride, which are precursors to N-aryl-2-methylbenzenesulfonamides. These sulfonamides undergo cyclization to form six-membered 3,4-dihydro-2H-1,2-benzo[e]thiazine 1,1-dioxides (e.g., compounds 5a–f in ) . Key differences include:
| Feature | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl Chloride | Benzo[e]thiazine 1,1-Dioxides (e.g., 5a–f) |
|---|---|---|
| Core Structure | Benzene ring with sulfonyl chloride and isothiazolidinyl substituent | Benzene ring fused to a six-membered thiazine |
| Heterocycle | Five-membered isothiazolidinyl ring (1,1-dioxido, 3-oxo) | Six-membered thiazine ring (1,1-dioxide) |
| Substituent Position | Para position relative to sulfonyl chloride | Cyclized structure with variable R groups |
| Electronic Effects | Strong electron-withdrawing groups (sulfone, oxo) | Electron modulation via aryl R groups |
Data Table: Substituent Effects on Cyclized Products
The table below contrasts substituent-driven outcomes in related compounds () with structural features of the target compound:
| Compound ID | R Group | Cyclized Product | Key Distinction from Target Compound |
|---|---|---|---|
| 1a | C6H5 | Benzo[e]thiazine 1,1-dioxide | Aryl substituent vs. heterocyclic substituent |
| 1b | 4-MeC6H4 | Benzo[e]thiazine 1,1-dioxide | Para-methyl vs. para-heterocycle |
| 1d | 2-MeC6H4 | Benzo[e]thiazine 1,1-dioxide | Ortho-methyl introduces steric hindrance |
| Target | - | Isothiazolidinyl-sulfonyl chloride | Unique five-membered ring with sulfone/oxo groups |
Research Findings and Implications
- Cyclization Efficiency : The target compound’s synthesis may face challenges due to the stability of the isothiazolidinyl intermediate, contrasting with the more straightforward cyclization of aryl-substituted sulfonamides .
- Thermodynamic Stability : The electron-withdrawing nature of the isothiazolidinyl group could enhance stability compared to electron-donating substituents (e.g., 4-MeO in 1c ) .
Biological Activity
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C11H12ClNO5S2
Molecular Weight : 337.8 g/mol
CAS Number : 927997-32-8
The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within the cell. The sulfonyl chloride group can facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression or bacterial growth.
- Protein Modification : By forming covalent bonds with amino acid residues in proteins, it can alter their activity or stability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival.
| Study | Findings |
|---|---|
| Demonstrated that sulfonamide derivatives inhibited tumor growth in xenograft models. | |
| Reported selective cytotoxicity against KRAS mutant-driven cancer cells. |
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic processes.
| Pathogen | Activity |
|---|---|
| E. coli | Inhibition observed at low concentrations. |
| S. aureus | Significant reduction in colony-forming units (CFUs) in treated samples. |
Case Studies
-
Case Study on Anticancer Effects :
A study involving a series of sulfonamide derivatives demonstrated that modifications at the sulfonyl group significantly enhanced their anticancer efficacy against various cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation. -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of similar compounds showed that they effectively reduced biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections.
Q & A
What are the critical considerations for synthesizing 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized?
Level: Advanced
Answer:
Synthesis typically involves cyclization of sulfonamide intermediates. Key steps include:
- Precursor preparation : React 2-methylbenzenesulfonyl chloride with a primary amine (e.g., isothiazolidinone derivatives) under anhydrous conditions (THF, 0–5°C) to form sulfonamide intermediates .
- Cyclization : Use strong bases like n-butyllithium with TMEDA (tetramethylethylenediamine) in THF at –75°C to generate dianions, followed by quenching with carbamoyl chlorides to form the isothiazolidinone ring .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity), temperature (–75°C to room temperature), and stoichiometry (1.5–2.0 eq. of base) to maximize yield (reported 60–85% in similar systems) .
How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Level: Advanced
Answer:
Discrepancies often arise from tautomerism in the isothiazolidinone ring or sulfonyl chloride reactivity:
- NMR analysis : Use DMSO-d6 to stabilize reactive intermediates and compare with computational predictions (DFT for / shifts). For example, the sulfonyl chloride group shows characteristic peaks at ~120–125 ppm .
- IR validation : Confirm the S=O stretch (1150–1250 cm) and C=O (1650–1750 cm) bands. Discrepancies may indicate hydrolysis; monitor via TLC (silica, ethyl acetate/hexane) .
What methodologies are recommended for assessing the stability of this compound under varying storage conditions?
Level: Basic
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (predicted boiling point: ~695°C ).
- Hydrolytic stability : Store under inert gas (Ar/N) at –20°C. Test stability in solvents (e.g., DMF, THF) via NMR over 72 hours. Hydrolysis products (e.g., sulfonic acids) appear as downfield shifts (~8–10 ppm) .
How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?
Level: Advanced
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). The sulfonyl chloride group exhibits high electrophilicity (-hole ~0.5–0.7 e/Å), favoring SN2 mechanisms .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes). The isothiazolidinone ring may act as a Michael acceptor, while the sulfonyl chloride enables covalent binding .
What strategies mitigate competing side reactions during coupling reactions involving this sulfonyl chloride?
Level: Advanced
Answer:
- Protecting groups : Temporarily block the isothiazolidinone ring’s carbonyl with tert-butyldimethylsilyl (TBS) groups during amide couplings .
- Catalytic control : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation while suppressing hydrolysis.
- Workup : Quench excess sulfonyl chloride with aqueous NaHCO to isolate intermediates .
How does the electron-withdrawing nature of the isothiazolidinone ring influence the compound’s reactivity?
Level: Advanced
Answer:
The ring’s 1,1-dioxido and 3-oxo groups create a strong electron-withdrawing effect:
- Sulfonyl chloride activation : Enhances electrophilicity, lowering the activation energy for nucleophilic attack (e.g., amines, alcohols).
- Resonance effects : Stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions, directing substitutions to the para position of the benzene ring .
What analytical techniques are critical for purity assessment, and how can impurities be identified?
Level: Basic
Answer:
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect hydrolyzed byproducts (e.g., sulfonic acids, +18).
- Elemental analysis : Verify %C, %H, %N (expected deviation <0.3% for high purity).
- XRD : Resolve crystalline impurities; the compound’s density is predicted at ~1.43 g/cm .
What are the implications of this compound’s structural features for its potential as a protease inhibitor?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
